

Physical Properties of Phenylhydrazine (Parent Compound)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Butyl-1-phenylhydrazine*

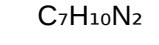
Cat. No.: *B1282163*

[Get Quote](#)

Phenylhydrazine is a pale yellow crystalline or oily liquid at room temperature that tends to darken to a red-brown color upon exposure to air and light due to oxidation.^[3] It possesses a weak aromatic odor. As the foundational molecule of this class, its physical characteristics provide a baseline for understanding the properties of its substituted derivatives.

Table 1: Physical Properties of Phenylhydrazine (CAS: 100-63-0)

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂	[3]
Molecular Weight	108.14 g/mol	[3]
Appearance	Pale yellow oily liquid or monoclinic prisms	[3]
Melting Point	19.5 - 21 °C	[3]
Boiling Point	243.5 °C (with decomposition)	[3]
Density	1.098 g/cm ³ at 20 °C	[3]
Refractive Index	n ²⁰ /D 1.608	
Water Solubility	Sparingly soluble (~145 g/L at 20 °C)	[3]
Solvent Solubility	Miscible with ethanol, diethyl ether, chloroform, benzene. Soluble in dilute acids.	[3]



Physical Properties of Representative N-Substituted Phenylhydrazines

Substitution on the nitrogen atoms or the phenyl ring of the parent molecule significantly alters its physical properties. The introduction of alkyl, acyl, aryl, or nitro groups can affect melting point, boiling point, and solubility by influencing molecular weight, polarity, crystal lattice packing, and hydrogen bonding capabilities.

- Effect on Melting/Boiling Point: Increasing molecular weight and introducing polar groups that enhance intermolecular forces (like hydrogen bonding or dipole-dipole interactions) generally raise the melting and boiling points. Symmetrical substitution can also lead to higher melting points due to more efficient crystal packing.
- Effect on Solubility: The solubility of N-substituted phenylhydrazines is highly dependent on the nature of the substituent. While the parent molecule is sparingly soluble in water, introducing large, nonpolar groups (e.g., benzyl, additional phenyl rings) further decreases

aqueous solubility. Conversely, the presence of groups capable of hydrogen bonding may slightly increase solubility in polar solvents. Most derivatives remain soluble in common organic solvents like ethanol and ether.[\[4\]](#)[\[5\]](#)

Table 2: Physical Properties of Selected N-Substituted Phenylhydrazines

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility Characteristics
N-Methyl-N-phenylhydrazine		C ₇ H ₁₀ N ₂	122.17	---	54-55 (at 0.3 mmHg)	Slightly soluble in water; miscible with ethanol, ether, chloroform, benzene. [6] [7] [8]
N'-Acetyl-N-phenylhydrazine		C ₈ H ₁₀ N ₂ O	150.18	127 - 133	---	Soluble in hot water and alcohol; slightly soluble in ether. [4] [9] [10]
1,2-Diphenylhydrazine (Hydrazobenzene)		C ₁₂ H ₁₂ N ₂	184.24	123 - 126	---	Soluble in ethanol; water solubility of 221 mg/L at 25 °C. [11]
1,1-Diphenylhydrazine		C ₁₂ H ₁₂ N ₂	184.24	~50.5	---	

N-Benzyl-				
N-phenylhydr	C ₁₃ H ₁₄ N ₂	198.27	---	218 (at 38 mmHg)

2,4-				
Dinitrophen	C ₆ H ₆ N ₄ O ₄	198.14	197 - 202	---

Poorly soluble in water; soluble in ethanol, acetone, ether.[\[12\]](#)
[\[13\]](#)[\[14\]](#)

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the identification and purity assessment of N-substituted phenylhydrazines.

Melting Point Determination (Capillary Method)

The melting point is the temperature range over which a solid transitions to a liquid. A sharp, narrow melting range typically indicates a pure compound, while impurities lead to a depressed and broader range.

Methodology:

- **Sample Preparation:** Place a small amount of the dry, finely powdered N-substituted phenylhydrazine onto a clean, dry surface. Press the open end of a glass capillary tube into the powder to collect a small sample.[\[15\]](#)[\[16\]](#)
- **Packing:** Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to a height of approximately 3-5 mm.[\[15\]](#)[\[16\]](#)
- **Measurement:** Place the packed capillary tube into the heating block of a melting point apparatus.[\[17\]](#)

- Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[17]
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.[17]

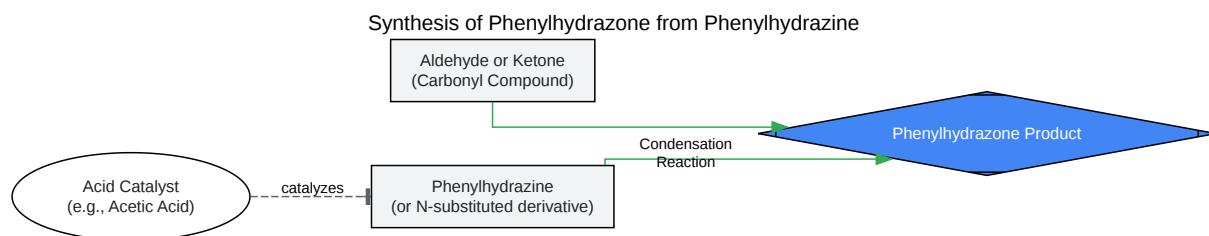
Boiling Point Determination (Microscale/Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

- Sample Preparation: Add 5-7 drops of the liquid N-substituted phenylhydrazine into a small test tube (fusion tube).[18]
- Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[2][18]
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[19]
- Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out.[20]
- Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. Note this temperature.[18][20]
- Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[20]

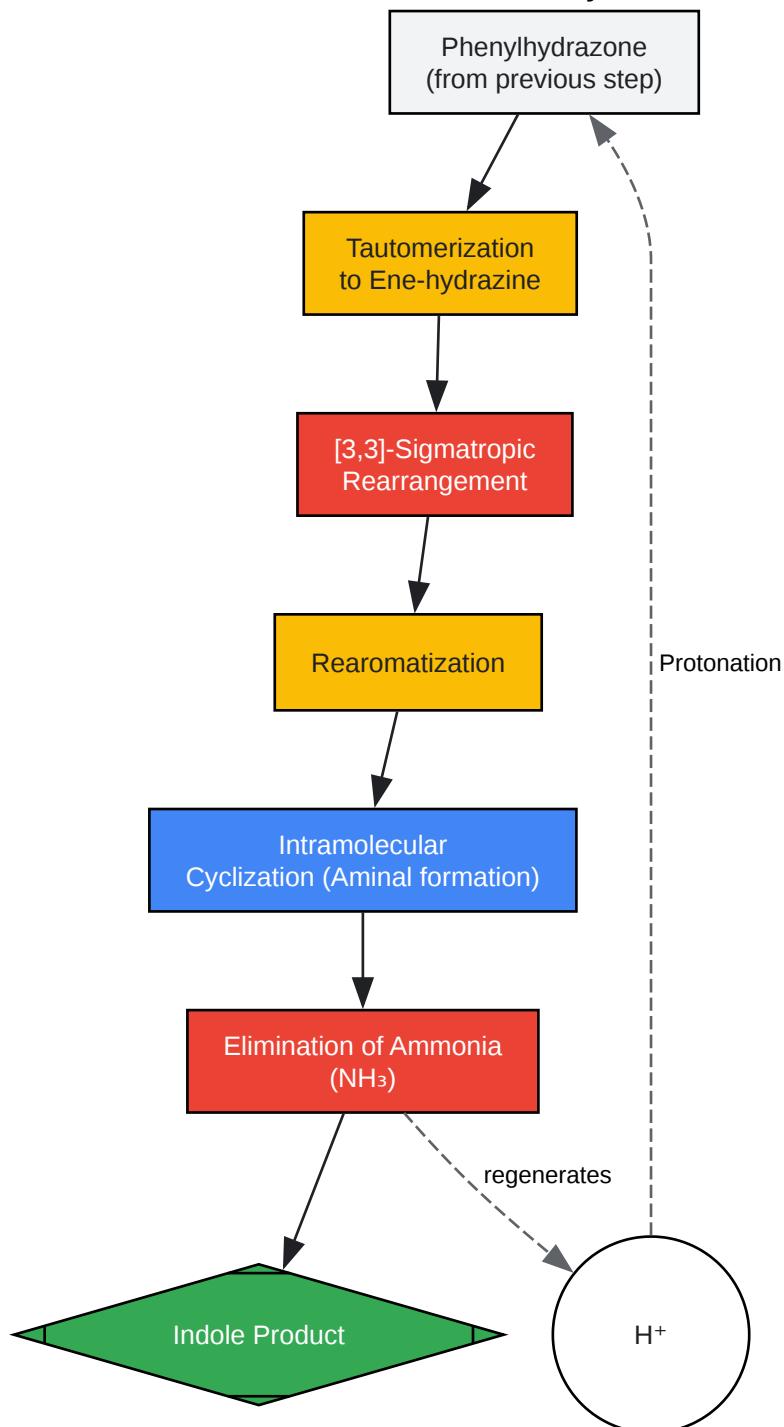
Solubility Classification


Qualitative solubility tests help determine the polarity and the presence of acidic or basic functional groups within a molecule.

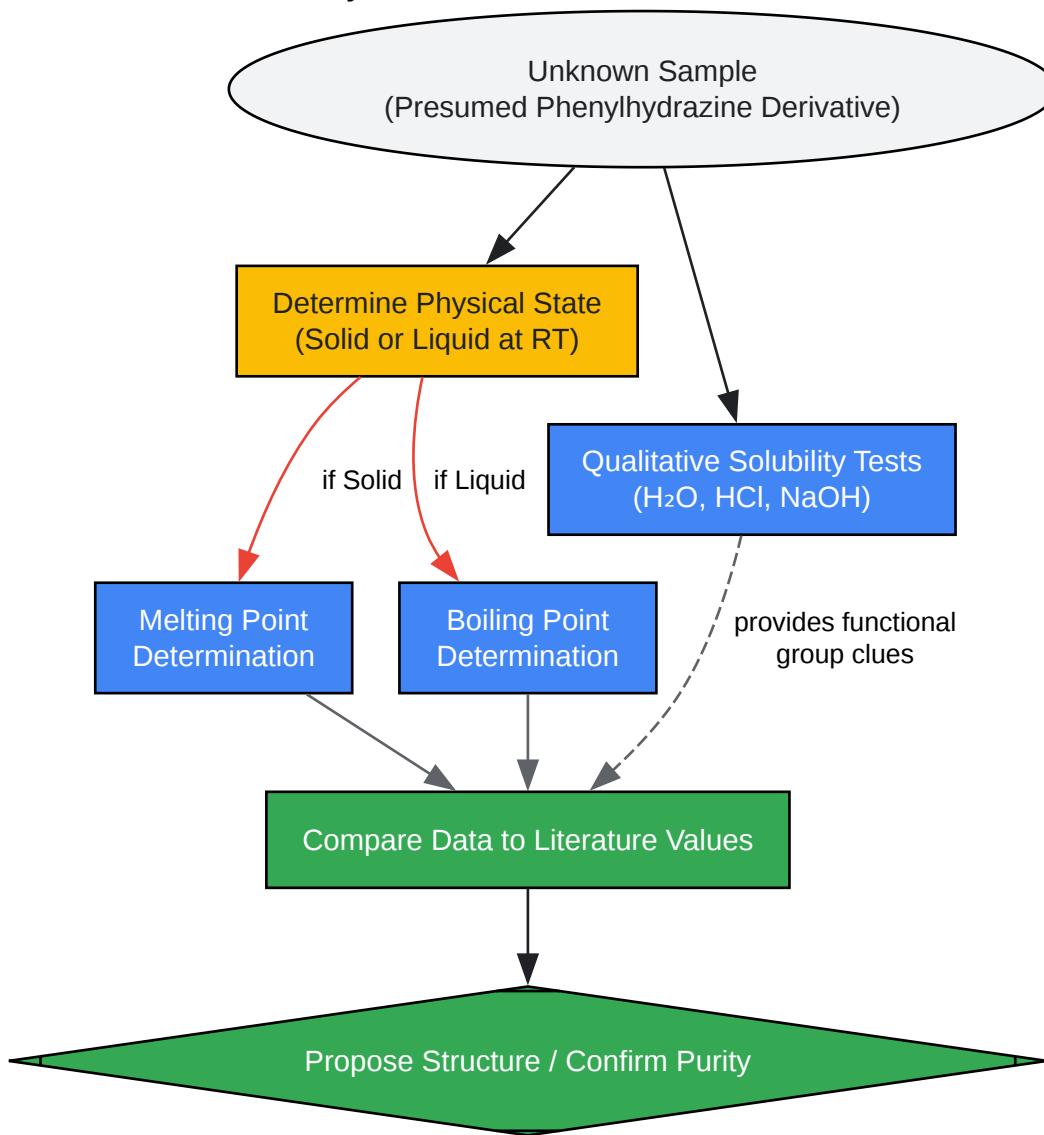
Methodology:

- Preparation: Place approximately 30 mg of the solid or 2-3 drops of the liquid N-substituted phenylhydrazine into a small test tube.
- Solvent Addition: Add about 1 mL of the test solvent in the following order: water, 5% aq. HCl, 5% aq. NaOH, and concentrated H₂SO₄. After each addition, shake the tube vigorously. [\[21\]](#)[\[22\]](#)
- Observation: A compound is considered "soluble" if it dissolves completely.
 - Solubility in Water: Indicates a small molecule (typically \leq 5 carbons) with a polar functional group.[\[21\]](#)
 - Solubility in 5% HCl: Suggests the presence of a basic group, such as an amine. Phenylhydrazines are basic and typically dissolve.[\[22\]](#)
 - Solubility in 5% NaOH: Suggests a sufficiently acidic group like a phenol or carboxylic acid. Most simple phenylhydrazines are not acidic enough to dissolve.
 - Solubility in Conc. H₂SO₄: Indicates a compound that can be protonated, such as one containing nitrogen or oxygen atoms, or an alkene.[\[23\]](#)

Key Chemical Workflows and Relationships


The utility of phenylhydrazines is defined by their chemical reactivity. The following diagrams illustrate fundamental synthetic pathways and analytical workflows relevant to this class of compounds.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of a phenylhydrazone.[24]

Mechanism of Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Key steps in the acid-catalyzed Fischer Indole Synthesis.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Workflow for Physical Characterization of an Unknown

[Click to download full resolution via product page](#)

Caption: Logical workflow for identifying a substance using physical properties.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. byjus.com [byjus.com]
- 3. Phenylhydrazine [chemeurope.com]
- 4. chembk.com [chembk.com]
- 5. CAS 114-83-0: Acetylphenylhydrazine | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Methyl-1-phenylhydrazine | 618-40-6 [amp.chemicalbook.com]
- 9. A14446.22 [thermofisher.com]
- 10. Acetylphenylhydrazine | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]
- 12. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 13. dettx.com [dettx.com]
- 14. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]
- 15. m.youtube.com [m.youtube.com]
- 16. medpharma12.com [medpharma12.com]
- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 20. Video: Boiling Points - Procedure [jove.com]
- 21. studylib.net [studylib.net]
- 22. csub.edu [csub.edu]
- 23. www1.udel.edu [www1.udel.edu]
- 24. researchgate.net [researchgate.net]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. testbook.com [testbook.com]
- 27. jk-sci.com [jk-sci.com]
- 28. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Physical Properties of Phenylhydrazine (Parent Compound)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282163#physical-properties-of-n-substituted-phenylhydrazines\]](https://www.benchchem.com/product/b1282163#physical-properties-of-n-substituted-phenylhydrazines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com